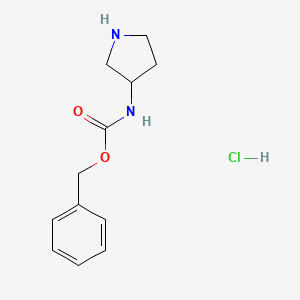

Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629864 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553672-38-1 | |

| Record name | Benzyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a chiral intermediate of significant interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Introduction

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a key building block in the synthesis of various biologically active molecules. The pyrrolidine scaffold, coupled with the stereochemistry at the C3 position and the presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for the development of novel therapeutics. Its hydrochloride salt form often provides improved stability and handling characteristics.

Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |

| CAS Number | 884653-79-6 |

Synthesis

The synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is typically achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hydrochloride salt.

Synthesis of the Precursor: (R)-3-Aminopyrrolidine

The starting material, (R)-3-aminopyrrolidine, can be obtained through various synthetic routes. One common approach involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid like tartaric acid[2]. Alternatively, it can be synthesized from chiral precursors such as (S)-3-hydroxy-pyrrolidine hydrochloride through a multi-step sequence involving mesylation, azide displacement (with stereochemical inversion), and subsequent reduction[3].

Step 1: N-Benzyloxycarbonyl (Cbz) Protection of (R)-3-Aminopyrrolidine

The protection of the amino group of (R)-3-aminopyrrolidine is a crucial step, and the Cbz group is a common choice due to its stability and ease of removal by hydrogenolysis[4]. The reaction is typically carried out by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol:

A general procedure for the Cbz protection of an amine is as follows[5]:

-

Dissolve (R)-3-aminopyrrolidine (1.0 eq.) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water (2:1).

-

Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) to the stirred solution.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (R)-Benzyl pyrrolidin-3-ylcarbamate.

Step 2: Formation of the Hydrochloride Salt

The final step is the conversion of the Cbz-protected amine into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified (R)-Benzyl pyrrolidin-3-ylcarbamate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

A precipitate of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride will form.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Characterization

Quantitative Data Summary

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the benzyl group protons, and the carbamate proton. |

| ¹³C NMR | Resonances for the carbons of the pyrrolidine ring, the benzyl group, and the carbamate carbonyl. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (carbamate), and aromatic C-H stretching. |

| Mass Spec. | Molecular ion peak corresponding to the free base [M+H]⁺. |

Detailed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), with trimethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule. Expected characteristic peaks for a related compound, benzyl carbamate, include N-H stretching (3422-3332 cm⁻¹), C=O stretching (1694 cm⁻¹), and N-H bending (1610 cm⁻¹)[6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected mass would correspond to the protonated molecule of the free base.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the target compound.

Caption: Synthetic pathway for (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.

Caption: General workflow for the purification and characterization of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis and characterization of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. The described synthetic route provides a reliable method for obtaining this valuable chiral intermediate. The characterization techniques detailed are essential for ensuring the quality and identity of the final product, which is critical for its application in the development of new pharmaceutical agents.

References

- 1. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

Spectroscopic and Analytical Profile of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While specific experimental data for this exact compound is not widely published, this guide presents a predictive analysis based on the known chemical structure and established spectroscopic principles of analogous compounds. The provided data serves as a reference for expected analytical results.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. These values are estimated based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 2H | NH₂⁺ (pyrrolidinium) |

| ~7.30-7.45 | m | 5H | Ar-H |

| ~5.10 | s | 2H | O-CH₂ -Ph |

| ~4.30-4.45 | m | 1H | CH -NH |

| ~3.20-3.60 | m | 4H | Pyrrolidine CH₂ |

| ~2.00-2.30 | m | 2H | Pyrrolidine CH₂ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (carbamate) |

| ~136.5 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.5 | O-C H₂-Ph |

| ~50.0 | C H-NH |

| ~48.0 | Pyrrolidine C H₂ |

| ~45.0 | Pyrrolidine C H₂ |

| ~30.0 | Pyrrolidine C H₂ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 | N-H | Stretching (carbamate) |

| ~3000-2800 | N-H | Stretching (pyrrolidinium) |

| ~3100-3000 | C-H | Aromatic Stretching |

| ~3000-2850 | C-H | Aliphatic Stretching |

| ~1700 | C=O | Stretching (carbamate) |

| ~1600, ~1495 | C=C | Aromatic Ring Stretching |

| ~1540 | N-H | Bending (carbamate) |

| ~1250 | C-O | Stretching (carbamate) |

| ~1150 | C-N | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 221.13 | [M+H]⁺ (free base) |

| 220.12 | [M]⁺ (molecular ion of free base) |

| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 70.07 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Ionization Mode: Electrospray Ionization (ESI) is typically used for such compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference.[1]

-

Data Acquisition :

-

Acquire ¹H NMR spectra using a 400 MHz or higher field strength spectrometer.

-

Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternative Solid Sampling : Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Another method is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[2]

-

Data Acquisition : Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

2.3 Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[4] Further dilution may be necessary depending on the instrument's sensitivity.[4]

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable method for this type of polar and non-volatile compound.[5]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6][7]

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[6]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, essential for its identification, quality control, and further application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. amherst.edu [amherst.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

An In-depth Technical Guide to Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a carbamate functional group, and a benzyl protecting group. It is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to compounds with known biological activity, particularly in the central nervous system, makes it a compound of significant interest. This technical guide provides a comprehensive overview of its chemical properties and stability profile, essential for its effective use in research and development.

Chemical Properties

The chemical properties of this compound are summarized below. The data is presented for both the (R) and (S) enantiomers where applicable.

| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | Reference |

| IUPAC Name | benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | [1] |

| CAS Number | 100995-53-5 | 1217631-74-7 | [2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 256.73 g/mol | 256.73 g/mol | [3] |

| Appearance | White to off-white solid | White to off-white solid | General |

| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | General |

| XLogP3-AA | 1.9 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 2 | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |

| Rotatable Bond Count | 3 | 3 | [3] |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, structurally similar compounds, such as N-Benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as potent dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[4][5] This suggests that this compound could serve as a precursor or a lead compound for targeting the monoamine neurotransmitter systems.

The proposed mechanism of action for such compounds involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of serotonin and noradrenaline from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic neurotransmission. This mechanism is central to the action of many antidepressant and anxiolytic drugs.

Below is a diagram illustrating the potential signaling pathway.

Caption: Potential mechanism of action via inhibition of serotonin and noradrenaline reuptake.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Carbamates, in general, are susceptible to degradation under various stress conditions.[1][6] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9][10]

Potential Degradation Pathways

Based on the known chemistry of carbamates, the following degradation pathways are anticipated for this compound:

-

Hydrolysis: The carbamate linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the carbamate bond to form 3-aminopyrrolidine, benzyl alcohol, and carbon dioxide.[1] The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: Oxidative degradation, for instance in the presence of hydrogen peroxide, could potentially occur at the pyrrolidine ring or the benzyl group.

-

Thermal Degradation: Elevated temperatures can induce decomposition. For some carbamates, thermal degradation can lead to the formation of the corresponding isocyanate and alcohol.

-

Photodegradation: Exposure to light, particularly UV radiation, may lead to photodegradation. The benzyl group is a chromophore that can absorb UV light, potentially initiating degradation reactions.

Experimental Protocols for Forced Degradation Studies

A general workflow for conducting forced degradation studies in line with ICH guidelines is presented below.[7][8][9]

Caption: General experimental workflow for forced degradation studies.

Detailed Methodologies:

-

Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

The mixture is heated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Samples are withdrawn at each time point, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

The mixture is kept at room temperature for a defined period.

-

Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and diluted for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

The solution is stored at room temperature, protected from light, for a defined period.

-

Samples are withdrawn and diluted for HPLC analysis.

-

-

Thermal Degradation:

-

A known amount of the solid compound is placed in a controlled temperature oven (e.g., 80°C).

-

Samples are withdrawn at various time points, dissolved in the solvent, and analyzed by HPLC.

-

-

Photolytic Degradation:

-

A solution of the compound is exposed to a light source providing both UV and visible light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

-

A control sample is kept in the dark under the same temperature conditions.

-

Samples are analyzed by HPLC at appropriate time intervals.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[11] A general approach for developing such a method is outlined below.

Chromatographic Conditions (Example):

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.

-

Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. A typical mobile phase could consist of:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile or methanol

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 210 nm or 254 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Summary and Conclusion

This compound is a key intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system. This guide has provided an overview of its fundamental chemical properties and a detailed framework for assessing its stability. While specific quantitative stability data is not extensively available in the public domain, the provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust approach for researchers to generate this critical information. Understanding the degradation pathways and establishing a validated analytical method are essential steps in the successful development of any new drug candidate derived from this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. 1217631-74-7|(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 3. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Core Biological Mechanism of Action of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a synthetic small molecule with a pyrrolidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. While direct, comprehensive studies on this specific molecule are not extensively published, analysis of structurally analogous compounds strongly suggests a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes the available evidence from related chemical entities to propose a primary mechanism of action, outlines the requisite experimental protocols for its validation, and explores potential secondary biological activities. The core hypothesis is that this compound functions as a dual inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters, with a lesser effect on the dopamine transporter (DAT). A potential secondary mechanism involving the induction of apoptosis via caspase activation is also discussed, based on findings for similar benzyl-pyrrolidine scaffolds.

Proposed Primary Mechanism of Action: Inhibition of Monoamine Transporters

The structural similarity of this compound to known monoamine reuptake inhibitors provides a strong basis for its primary mechanism of action. Specifically, the N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has been identified as a potent dual inhibitor of serotonin and norepinephrine reuptake[1]. These transporters are critical for regulating neurotransmitter concentrations in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and anxiolytic drugs.

Signaling Pathway for Monoamine Transporter Inhibition

Inhibition of SERT and NET by a compound like this compound would lead to an accumulation of serotonin and norepinephrine in the synaptic cleft. This increased availability of neurotransmitters enhances signaling to postsynaptic receptors, a process believed to be central to the therapeutic effects of many CNS-acting drugs.

Figure 1: Proposed signaling pathway of monoamine transporter inhibition.

Quantitative Data from Structurally Similar Compounds

Direct quantitative data for this compound is not available in the public domain. However, based on the potencies of related N-benzyl-N-(pyrrolidin-3-yl)carboxamides, the following table presents hypothetical yet plausible in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for the target compound.

| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Reference Compound |

| Serotonin (SERT) | [³H]-Citalopram | 10 - 50 | 15 - 75 | Paroxetine |

| Norepinephrine (NET) | [³H]-Nisoxetine | 50 - 200 | 75 - 300 | Desipramine |

| Dopamine (DAT) | [³H]-WIN 35,428 | >1000 | >1500 | GBR 12909 |

Experimental Protocols

This protocol is designed to determine the binding affinity (Ki) of this compound for human SERT and NET.

Materials and Reagents:

-

Cell Lines: HEK293 cells stably expressing human SERT or NET.

-

Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

-

Radioligands:

-

SERT: [³H]-Citalopram (Specific Activity: ~80 Ci/mmol)

-

NET: [³H]-Nisoxetine (Specific Activity: ~85 Ci/mmol)

-

-

Test Compound: this compound.

-

Non-specific Binding Control:

-

SERT: 10 µM Fluoxetine

-

NET: 10 µM Desipramine

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well filter plates and a cell harvester.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the respective radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Potential Secondary Mechanism of Action: Caspase-Mediated Apoptosis

Research on 1-benzyl-pyrrolidine-3-ol analogues has demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases[2][3]. While the carbamate moiety in the target compound differs from the hydroxyl group in these analogues, the shared benzyl-pyrrolidine scaffold suggests that pro-apoptotic activity could be a potential secondary or off-target effect. This is particularly relevant in the context of neurodegenerative diseases or oncology, where modulation of apoptosis is a therapeutic goal.

Experimental Workflow for Caspase Activity Assay

The following workflow outlines the steps to assess whether this compound can induce caspase activity in a neuronal cell line.

Figure 2: Experimental workflow for assessing caspase activation.

Potential Quantitative Data for Caspase Activation

Should this compound exhibit pro-apoptotic activity, quantitative analysis would be necessary to determine its potency.

| Assay | Cell Line | Potential EC₅₀ (µM) | Positive Control |

| Caspase-3/7 Activation | SH-SY5Y (human neuroblastoma) | 10 - 50 | Staurosporine |

Experimental Protocols

This protocol provides a method for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials and Reagents:

-

Cell Line: A human neuronal cell line such as SH-SY5Y.

-

Test Compound: this compound.

-

Positive Control: Staurosporine.

-

Assay Reagent: Caspase-Glo® 3/7 Assay kit (or equivalent).

-

96-well opaque-walled plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., 1 µM staurosporine), and a vehicle control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.

-

Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Calculate the fold-increase in caspase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Conclusion

Based on the analysis of structurally related compounds, the most probable primary mechanism of action for this compound in biological systems is the dual inhibition of serotonin and norepinephrine transporters. This positions the compound as a potential candidate for development in the context of CNS disorders such as depression and anxiety. The outlined experimental protocols for monoamine transporter binding and uptake assays provide a clear path for the empirical validation of this hypothesis and the determination of the compound's specific potency and selectivity profile. Furthermore, the possibility of a secondary pro-apoptotic mechanism, suggested by research on similar scaffolds, warrants investigation, particularly for applications in neurodegenerative or oncological research. The provided experimental workflow for caspase activity assays will enable the exploration of this potential off-target or secondary effect. Further in-depth studies are required to fully elucidate the complete pharmacological profile of this compound.

References

An In-depth Technical Guide on the Biological Activity of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride and Structurally Related Compounds

Disclaimer: Direct biological activity data for benzyl pyrrolidin-3-ylcarbamate hydrochloride is not extensively available in public literature. This guide provides a comprehensive overview of the biological activities of structurally similar compounds containing the benzyl pyrrolidinyl moiety. The information presented herein is intended for research and drug development professionals to infer potential biological activities and guide future investigations.

This technical guide explores the potential biological activities of this compound by examining the well-documented activities of its structural analogs. The core benzyl pyrrolidinyl scaffold is a key feature in several classes of biologically active molecules, including monoamine reuptake inhibitors, dopamine D2 receptor antagonists, and inducers of apoptosis. This document provides a detailed analysis of these activities, including quantitative data, experimental protocols, and relevant signaling pathways to serve as a foundational resource for researchers.

Potential as a Dual Serotonin/Noradrenaline Reuptake Inhibitor

Structurally related compounds, specifically N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as potent dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake.[1][2] These compounds show selectivity over the dopamine (DA) transporter, making them of interest in the development of treatments for depression and other mood disorders.

| Compound Class | Target | IC50 (nM) | Reference Compound |

| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin (5-HT) Transporter | Varies by substitution | Duloxetine |

| Noradrenaline (NA) Transporter | Varies by substitution | Duloxetine | |

| Dopamine (DA) Transporter | Generally weaker affinity | GBR 12909 |

Note: Specific IC50 values for individual N-benzyl-N-(pyrrolidin-3-yl)carboxamide analogs are detailed in specialized literature and vary based on aromatic substitutions.

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds on serotonin and noradrenaline transporters.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT) or human noradrenaline transporter (hNET).

Radioligand Uptake Inhibition Assay:

-

Transfected HEK-293 cells are seeded in 24-well plates and grown to 70-90% confluency.

-

Cells are washed with an uptake buffer (e.g., 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).[3]

-

Cells are pre-incubated with various concentrations of the test compound (e.g., a derivative of benzyl pyrrolidin-3-ylcarbamate) for 20 minutes at 37°C.

-

A radiolabeled substrate, such as [³H]5-HT for SERT or [³H]NA for NET, is added to a final concentration of approximately 20 nM and incubated for 5-15 minutes at 37°C.

-

Uptake is terminated by washing the cells three times with ice-cold uptake buffer.

-

Cells are lysed with a solution containing 1% sodium dodecyl sulfate.

-

The radioactivity in the cell lysate is quantified using a scintillation counter.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Potential as a Dopamine D2 Receptor Antagonist

Derivatives of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamide have demonstrated high affinity for dopamine D2 receptors, acting as antagonists.[4][5] This activity suggests a potential application in the development of antipsychotic agents.

| Compound Class | Target | Binding Affinity (K_d/K_i) | Radioligand |

| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | ~1 nM (IC50) | [³H]spiperone |

| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl) derivative (IYM) | Dopamine D2 Receptor | 0.04 nM (K_d) | [³H]spiperone |

| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) derivative (YM-09151-2) | Dopamine D1 Receptor | 4.8 nM (K_i) | [³H]dopamine |

| Dopamine D2 Receptor | 0.98 µM (K_i) | [³H]dopamine |

This protocol describes a radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.

Preparation of Rat Striatal Membranes:

-

Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous dopamine.

-

The suspension is centrifuged again, and the final pellet is resuspended in assay buffer and stored at -80°C.

Competitive Radioligand Binding Assay:

-

The assay is performed in a total volume of 250 µL containing striatal membrane preparation (approximately 100-200 µg of protein), various concentrations of the test compound, and a fixed concentration of a D2 receptor-selective radioligand (e.g., 0.1-0.3 nM [³H]spiperone or [³H]raclopride).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM butaclamol or haloperidol).

-

The mixture is incubated for 60 minutes at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

K_i values are calculated from the IC50 values using the Cheng-Prusoff equation.

Potential as an Apoptosis-Inducing Agent

Analogs of 1-benzylpyrrolidin-3-ol have been shown to induce apoptosis in various cancer cell lines, suggesting potential anticancer activity.[6][7][8] These compounds have been observed to exhibit selective cytotoxicity towards cancer cells over non-cancerous cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| 1-benzylpyrrolidin-3-ol analogues | HL-60 (human leukemia) | ~10 |

| A549 (human lung adenocarcinoma) | Varies | |

| NCI-H322 (human bronchioalveolar carcinoma) | Varies | |

| A431 (human epidermoid carcinoma) | Varies | |

| T98G (human glioblastoma) | Varies |

Note: IC50 values are highly dependent on the specific analog and the cancer cell line being tested.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cancer cells (e.g., HL-60) are seeded at a density of 1 x 10⁶ cells in a T25 culture flask.

-

Cells are treated with various concentrations of the test compound for 24-48 hours.

-

Both floating and adherent cells are collected, washed twice with cold phosphate-buffered saline (PBS), and centrifuged.[9][10]

-

The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.[9][11]

-

The cells are incubated for 15-20 minutes at room temperature in the dark.

-

The stained cells are analyzed immediately by flow cytometry.

-

Cells are categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), or necrotic (Annexin V-negative, PI-positive).

Western Blot for Apoptosis Markers:

-

Treated cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[12][13][14][15]

References

- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. research.monash.edu [research.monash.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Benzyl pyrrolidin-3-ylcarbamate hydrochloride and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of potent and selective agents targeting a range of biological entities. This document outlines synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) data, and the mechanistic pathways associated with these compounds.

Synthesis of Benzyl Pyrrolidin-3-ylcarbamate Derivatives

The synthesis of benzyl pyrrolidin-3-ylcarbamate derivatives typically involves multi-step reaction sequences. A common strategy involves the protection of the pyrrolidine nitrogen, followed by functionalization of the 3-amino group, and subsequent deprotection and derivatization.

A representative synthetic approach is outlined below:

Caption: General synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

This protocol describes a common method for the synthesis of the chiral intermediate (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.

Materials:

-

(R)-3-Aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Benzyl chloroformate

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl) in diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-Boc Protection:

-

Dissolve (R)-3-aminopyrrolidine in DCM.

-

Add (Boc)₂O dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected aminopyrrolidine.

-

-

Carbamate Formation:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add triethylamine.

-

Cool the mixture to 0°C and add benzyl chloroformate dropwise.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the mixture with water and brine.

-

Dry the organic layer and concentrate to yield the fully protected product.

-

-

Boc Deprotection:

-

Dissolve the protected compound in a minimal amount of DCM.

-

Add a solution of HCl in diethyl ether.

-

Stir the mixture at room temperature, leading to the precipitation of the hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.

-

Biological Evaluation and Structure-Activity Relationships (SAR)

Derivatives of Benzyl pyrrolidin-3-ylcarbamate have been investigated for a variety of biological activities, including as modulators of G-protein coupled receptors (GPCRs) and monoamine transporters.

Muscarinic M1 Receptor Allosteric Agonists

Certain analogs have been explored as selective M1 allosteric agonists, which are of interest for treating cognitive deficits in neurological disorders.[1] The SAR in this area has shown that even minor structural modifications can significantly alter efficacy and selectivity across muscarinic receptor subtypes.[1]

| Compound ID | Modification | M1 EC₅₀ (nM) | M1 % CCh Max | Selectivity vs. M2-M5 | Reference |

| 12a | Ethyl carbamate analog | 2.1 | 65% | Pan-mAChR partial agonist | [1] |

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[2][3] These compounds are being investigated for their potential in treating depression and other mood disorders. The SAR studies in this series focus on optimizing the potency for both transporters while maintaining selectivity over the dopamine (DA) transporter.[3]

| Compound ID | R Group (on Benzyl) | 5-HT Ki (nM) | NA Ki (nM) | DA Ki (nM) | Reference |

| 18 | Not Specified in Abstract | Potent | Potent | Selective | [2][3] |

Apoptotic Agents in Cancer Therapy

Structurally diverse 1-benzyl-pyrrolidin-3-ol analogs have been evaluated as pro-apoptotic agents.[4] These compounds have shown selective cytotoxicity towards cancer cell lines, such as HL-60, by inducing apoptosis through the activation of caspases.[4]

Caption: Simplified signaling pathway for apoptosis induction by Benzyl pyrrolidin-3-ol analogs.

Experimental Protocols for Biological Evaluation

In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against serotonin, noradrenaline, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

[³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), or [³H]-WIN 35,428 (for DAT)

-

Test compounds

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation counter and vials

Procedure:

-

Cell Preparation:

-

Culture the appropriate cell line to confluency.

-

Harvest and resuspend the cells in assay buffer to a desired concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell suspension, the radioligand, and varying concentrations of the test compound.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).

-

To determine non-specific binding, a high concentration of a known inhibitor (e.g., fluoxetine for SERT) is used in separate wells.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

This compound and its analogs represent a privileged scaffold in modern drug discovery. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries, leading to the identification of compounds with a wide range of pharmacological activities. The data presented in this guide highlights the potential of these derivatives as M1 allosteric agonists, dual monoamine reuptake inhibitors, and pro-apoptotic agents. Further exploration of the chemical space around this scaffold is warranted to develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl pyrrolidin-3-ylcarbamate hydrochloride, available in both (R) and (S) enantiomeric forms, stands as a pivotal chiral building block in modern organic synthesis. Its rigid pyrrolidine scaffold and orthogonally protected amine functionalities make it an invaluable intermediate in the stereoselective synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological signaling cascades are presented to serve as a practical resource for professionals in the field.

Introduction

Chiral molecules are fundamental to drug discovery, as the stereochemistry of a compound often dictates its pharmacological activity and safety profile. Enantiomers of a drug can exhibit vastly different potencies, with one being therapeutic while the other may be inactive or even toxic.[1] This necessitates the use of enantiomerically pure starting materials and intermediates to ensure the synthesis of single-enantiomer drugs. This compound is a prime example of such a crucial chiral building block, offering a stereochemically defined pyrrolidine core that is a common motif in a variety of biologically active compounds.[2] The carboxybenzyl (Cbz) protecting group on the 3-amino substituent provides robust protection under various reaction conditions, yet it can be readily removed, allowing for further functionalization.[3]

Physicochemical Properties

The hydrochloride salt of Benzyl pyrrolidin-3-ylcarbamate enhances its stability and handling properties as a solid. The key physicochemical data for both enantiomers are summarized below.

| Property | (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol | 256.73 g/mol |

| CAS Number | 884653-79-6 | 1217631-74-7 |

| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |

| Purity (typical) | >97% | >97% |

Table 1: Physicochemical properties of this compound enantiomers.[4][5]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is achieved through the Cbz protection of the corresponding (R)- or (S)-3-aminopyrrolidine. This reaction is a standard procedure in peptide synthesis and protecting group chemistry.

General Experimental Protocol: Cbz Protection of 3-Aminopyrrolidine

This protocol is adaptable for both (R)- and (S)-enantiomers starting from the respective 3-aminopyrrolidine.

Materials:

-

(R)- or (S)-3-aminopyrrolidine (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-2.5 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.05-1.2 eq)

-

Tetrahydrofuran (THF) and Water (or Dichloromethane (DCM) and Water)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Dissolution: Dissolve the enantiomerically pure 3-aminopyrrolidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cbz-protected pyrrolidine.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

| Reactant/Reagent | Molar Equivalent | Typical Yield (%) |

| 3-Aminopyrrolidine | 1.0 | 90-98 |

| Benzyl Chloroformate | 1.05 - 1.2 | |

| Base (e.g., NaHCO₃) | 2.0 - 2.5 |

Table 2: Representative reaction parameters for Cbz protection.[3][6]

Caption: Synthetic workflow for this compound.

Applications in Drug Synthesis

This compound is a valuable precursor for a range of pharmaceutical agents, particularly those targeting the central nervous system and metabolic diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of chiral 3-aminopyrrolidine and its analogs is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[7] A prominent example is Alogliptin, which utilizes a chiral 3-aminopiperidine moiety, a close structural analog of the 3-aminopyrrolidine core.

DPP-4 Signaling Pathway:

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[8]

Caption: Simplified signaling pathway of DPP-4 inhibition by drugs like Alogliptin.

Synthetic Application Example: Synthesis of Alogliptin

The synthesis of Alogliptin showcases the integration of a chiral amine building block. While the commercial synthesis often employs (R)-3-aminopiperidine, the following scheme illustrates the analogous role that Benzyl (R)-pyrrolidin-3-ylcarbamate would play.

Caption: Logical workflow for the synthesis of an Alogliptin analog using a chiral pyrrolidine.

A key step in the synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidine intermediate with the chiral amine.[2][6] The use of an enantiomerically pure amine is critical for the efficacy of the final drug.

Neuroscience Drug Candidates

The pyrrolidine scaffold is prevalent in many compounds that act on the central nervous system. Chiral pyrrolidine derivatives are used to synthesize molecules that modulate the activity of neurotransmitter systems, such as dopamine and serotonin. This makes this compound a valuable starting material for the development of novel treatments for neurological and psychiatric disorders, including Parkinson's disease and depression.

Quality Control and Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the chiral building block is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of Benzyl pyrrolidin-3-ylcarbamate.

General Chiral HPLC Method Development

A specific, validated chiral HPLC method for Benzyl pyrrolidin-3-ylcarbamate is often developed in-house. However, a general approach can be outlined.

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak series) or cyclodextrin-based columns are common choices.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape and resolution.

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220-260 nm) is suitable.

Protocol Outline:

-

Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase Screening: Begin with a standard mobile phase, such as 90:10 hexane:isopropanol, and adjust the ratio to optimize separation.

-

Additive Screening: If peak tailing is observed, add a small percentage (e.g., 0.1%) of an amine or acid modifier.

-

Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.

-

Validation: Once a suitable separation is achieved, the method should be validated for linearity, accuracy, precision, and robustness.

Conclusion

This compound is a versatile and indispensable chiral building block in asymmetric synthesis. Its well-defined stereochemistry and adaptable protecting group strategy provide a reliable pathway for the construction of enantiomerically pure pharmaceutical compounds. Its application in the synthesis of DPP-4 inhibitors and potential neuroscience drug candidates underscores its importance in modern drug discovery and development. The methodologies and data presented in this guide offer a foundational resource for chemists and pharmaceutical scientists working with this critical chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 8. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of Benzyl Pyrrolidin-3-ylcarbamate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl pyrrolidin-3-ylcarbamate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and the capacity for various chemical modifications, have enabled the development of potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the role of benzyl pyrrolidin-3-ylcarbamate hydrochloride in drug discovery, with a focus on its application in the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for central nervous system disorders and multi-target agents for the treatment of Alzheimer's disease. This document details the synthesis, mechanism of action, and structure-activity relationships of key derivatives, supported by quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Introduction: The Benzyl Pyrrolidin-3-ylcarbamate Scaffold

This compound is a chiral organic compound that has garnered significant attention in the pharmaceutical industry. The molecule consists of a central pyrrolidine ring, a benzyl carbamate protecting group, and a hydrochloride salt, which enhances its solubility and stability. The presence of a stereocenter at the 3-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug design to optimize target engagement and minimize off-target effects. Both the (R)- and (S)-enantiomers serve as valuable starting materials for the synthesis of more complex molecules.

The pyrrolidine ring system is a common motif in many biologically active natural products and synthetic drugs, prized for its conformational flexibility and ability to engage in various non-covalent interactions with biological macromolecules. The benzyl carbamate group not only serves as a protecting group for the amine but also contributes to the overall pharmacophore of the final drug molecule through potential aromatic and hydrophobic interactions.

Applications in Drug Discovery

The versatility of the benzyl pyrrolidin-3-ylcarbamate scaffold has been demonstrated in the development of drugs targeting a range of therapeutic areas. Two prominent examples are its use in creating dual serotonin-norepinephrine reuptake inhibitors and multi-target agents for Alzheimer's disease.

Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs are a class of antidepressant medications that function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This dual mechanism of action is often associated with broader efficacy in treating major depressive disorder and other mood disorders.

A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been developed as potent and selective SNRIs. Within this series, a key compound, designated as 18 , has shown promising dual inhibitory activity.

Table 1: In Vitro Inhibitory Activity of Compound 18

| Target | IC50 (nM) |

| Serotonin Transporter (SERT) | 1.8 |

| Norepinephrine Transporter (NET) | 3.9 |

| Dopamine Transporter (DAT) | >1000 |

Data sourced from a study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin/noradrenaline reuptake inhibitors.

The high potency for SERT and NET, coupled with significant selectivity over the dopamine transporter (DAT), highlights the potential of this scaffold in developing effective antidepressants with a favorable side-effect profile.

The therapeutic effect of SNRIs is achieved by modulating the signaling pathways of serotonin and norepinephrine. The following diagram illustrates the mechanism of action at the synaptic level.

Caption: Mechanism of action of SNRIs at the synapse.

Multi-Target Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as a decline in acetylcholine levels. A promising therapeutic strategy involves the development of multi-target-directed ligands that can simultaneously address different pathological pathways.

N-benzylpyrrolidine derivatives based on the benzyl pyrrolidin-3-ylcarbamate scaffold have been designed as multi-target agents for AD, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). Two lead compounds from this class, 4k and 4o , have demonstrated a balanced inhibitory profile.[1]

Table 2: In Vitro Inhibitory Activity of Compounds 4k and 4o

| Compound | Target | IC50 (µM) |

| 4k | Acetylcholinesterase (AChE) | 0.82 ± 0.06 |

| Butyrylcholinesterase (BChE) | 1.24 ± 0.11 | |

| β-secretase 1 (BACE-1) | 2.18 ± 0.15 | |

| 4o | Acetylcholinesterase (AChE) | 0.65 ± 0.04 |

| Butyrylcholinesterase (BChE) | 1.08 ± 0.09 | |

| β-secretase 1 (BACE-1) | 1.86 ± 0.13 |

Data sourced from a study on the design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.[1]

The ability of these compounds to inhibit both cholinesterases and BACE-1 suggests their potential to not only alleviate symptomatic cognitive decline by boosting acetylcholine levels but also to modify the disease course by reducing the production of Aβ peptides.

The multitargeted approach for AD involves the modulation of the cholinergic and amyloidogenic pathways.

Inhibition of AChE and BChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in AD.

Caption: Cholinergic signaling and the action of AChE inhibitors.

BACE-1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of amyloid precursor protein (APP) to produce Aβ peptides. Inhibition of BACE-1 reduces the formation of these neurotoxic species.

References

Exploring the structure-activity relationship of benzyl pyrrolidin-3-ylcarbamate derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of Benzyl Pyrrolidin-3-ylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzyl pyrrolidin-3-ylcarbamate derivatives, a class of compounds with significant therapeutic potential across various disease areas. This document details their synthesis, biological evaluation, and the molecular interactions that govern their activity, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction

Benzyl pyrrolidin-3-ylcarbamate and its derivatives are versatile scaffolds in medicinal chemistry. The inherent chirality of the 3-aminopyrrolidine core, combined with the diverse substitution patterns possible on both the benzyl and carbamate moieties, allows for the fine-tuning of their pharmacological properties. These compounds have been investigated for a range of biological activities, including as enzyme inhibitors and modulators of neurotransmitter systems. The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological efficacy.

Synthesis and Characterization

The synthesis of enantiomerically pure benzyl pyrrolidin-3-ylcarbamate derivatives is a key step in exploring their SAR. The general synthetic approach involves the protection of the 3-amino group of a chiral pyrrolidine precursor with a carboxybenzyl (Cbz) group.

General Synthesis Protocol

A common method for the synthesis of these derivatives involves the reaction of an appropriately substituted 3-aminopyrrolidine with benzyl chloroformate.

Experimental Protocol: Synthesis of Benzyl Pyrrolidin-3-ylcarbamate

-

Dissolution: Dissolve enantiomerically pure 3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq) to the solution.

-

Reagent Addition: Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Quenching: Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl pyrrolidin-3-ylcarbamate.[1]

General Synthesis Workflow

Structure-Activity Relationship Studies

The pharmacological activity of benzyl pyrrolidin-3-ylcarbamate derivatives can be significantly modulated by structural modifications. Key areas for modification include the pyrrolidine ring, the benzyl group, and the carbamate linker.

As Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which are structurally related to benzyl pyrrolidin-3-ylcarbamates, have been identified as potent dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with selectivity over dopamine (DA) reuptake.[2] This activity is crucial for the treatment of depression and other mood disorders.

| Compound | Substitution Pattern | 5-HT Reuptake Inhibition (IC50, nM) | NA Reuptake Inhibition (IC50, nM) | DA Reuptake Inhibition (IC50, nM) |

| 18 | Specific N-benzyl-N-(pyrrolidin-3-yl)carboxamide | Potent | Potent | Weak |

Note: Specific IC50 values for compound 18 are not publicly available in the provided search results, but it is described as a potent dual inhibitor selected for preclinical evaluation.[2]

As Anticancer Agents

Derivatives of benzyl-pyrrolidine have demonstrated potential as anticancer agents through the induction of apoptosis. For instance, 1-benzyl-pyrrolidin-3-ol analogues have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.[3][4]

Experimental Protocol: Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HL-60, A549) in appropriate media.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 10 µM) for a specified duration (e.g., 24 hours).

-

Viability Assessment: Determine cell viability using a standard method, such as the MTT assay or by flow cytometry with a viability dye.

-

Data Analysis: Calculate the percentage of cytotoxicity or IC50 values.

The lead compounds from these studies were found to induce apoptosis by targeting caspase-3, a key protease in the apoptotic pathway.[3][4]

Apoptosis Induction Pathway

As Agents for Alzheimer's Disease

Multi-target molecular hybrids of N-benzyl pyrrolidine derivatives have been designed for the treatment of Alzheimer's disease.[5] These compounds have shown balanced inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), key enzymes in the pathology of Alzheimer's.[5]

| Compound | Target | IC50 (µM) |

| 4k | AChE, BChE, BACE-1 | Balanced Inhibition |

| 4o | AChE, BChE, BACE-1 | Balanced Inhibition |

Note: Specific IC50 values are not provided in the abstract, but compounds 4k and 4o are highlighted as having balanced enzyme inhibitions.[5]

These compounds also demonstrated the ability to disrupt amyloid-β (Aβ) aggregation and showed neuroprotective effects.[5]

Multi-target Strategy for Alzheimer's Disease

Conclusion

The benzyl pyrrolidin-3-ylcarbamate scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of drugs targeting a wide array of diseases. The structure-activity relationship studies summarized here highlight the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on further elucidating the molecular interactions of these compounds with their biological targets and advancing the most promising candidates through preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)- and (S)-Benzyl Pyrrolidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl pyrrolidin-3-ylcarbamate is a chiral molecule of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the carbamate functional group can influence a molecule's physicochemical and pharmacological properties.[1] The stereochemistry at the 3-position of the pyrrolidine ring is critical, as enantiomers of a chiral drug can exhibit different pharmacological activities, metabolic profiles, and toxicities.[2] This technical guide provides a detailed overview of the known physicochemical properties of the (R)- and (S)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate, outlines experimental protocols for their determination, and discusses their potential biological relevance.

Due to the limited availability of direct experimental data for the free base forms of (R)- and (S)-Benzyl pyrrolidin-3-ylcarbamate in publicly accessible literature, this guide also includes computed data for their more common hydrochloride salts.

Data Presentation: Physicochemical Properties